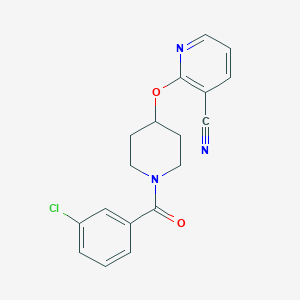

2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

2-[1-(3-chlorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c19-15-5-1-3-13(11-15)18(23)22-9-6-16(7-10-22)24-17-14(12-20)4-2-8-21-17/h1-5,8,11,16H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUCIIJYSQLCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.

Introduction of the Chlorobenzoyl Group: The piperidine intermediate is then reacted with 3-chlorobenzoyl chloride under basic conditions to introduce the chlorobenzoyl group.

Coupling with Nicotinonitrile: Finally, the chlorobenzoyl-piperidine intermediate is coupled with nicotinonitrile using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Primary amines derived from the nitrile group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound may target receptors or enzymes involved in neurological pathways, modulating their activity.

Pathways Involved: It could influence pathways related to neurotransmitter release, receptor binding, or enzyme inhibition, leading to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-((1-(2-Bromobenzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1448137-13-0)

This compound, identified in , serves as the closest structural analog to the target molecule. Key differences and similarities are summarized below:

Structural Differences :

| Parameter | Target Compound (3-Chloro) | Analog (2-Bromo) |

|---|---|---|

| Substituent Position | Chlorine at meta (3rd) position on benzoyl | Bromine at ortho (2nd) position on benzoyl |

| Halogen Type | Chlorine (Cl, atomic mass 35.45) | Bromine (Br, atomic mass 79.9) |

| Molecular Formula | C₁₈H₁₆ClN₃O₂ | C₁₈H₁₆BrN₃O₂ |

| Molecular Weight | 341.8 g/mol | 386.2 g/mol |

Implications of Structural Variations :

This may influence binding interactions with biological targets (e.g., hydrogen bonding or dipole interactions) . Steric Effects: Bromine’s larger atomic radius (1.85 Å vs. Cl’s 1.75 Å) at the ortho position introduces greater steric hindrance, which could reduce conformational flexibility or impede access to binding pockets .

Positional Isomerism: The meta-chloro substituent (target compound) allows for a more linear spatial arrangement compared to the ortho-bromo analog.

Molecular Weight and Physicochemical Properties :

- The bromo analog’s higher molecular weight (386.2 vs. 341.8 g/mol) may reduce solubility in aqueous media, a critical factor in pharmacokinetics.

Data Limitations :

- No experimental data on melting points, solubility, or biological activity are provided in the evidence, limiting quantitative comparisons.

Broader Context: Halogenated Piperidine Derivatives

However, general trends in halogenated compounds can be inferred:

- Chlorine vs. Bromine : Chlorinated compounds often exhibit higher stability and lower cost, whereas brominated analogs may show enhanced lipophilicity, influencing membrane permeability .

- Ortho vs. Meta Substitution : Meta-substituted benzoyl groups typically offer better electronic delocalization, which could enhance binding to aromatic-rich enzyme active sites compared to ortho-substituted derivatives.

Biological Activity

The compound 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 320.81 g/mol. The compound features a piperidine ring, a chlorobenzoyl moiety, and a nitrile group which are integral to its biological activity.

Research indicates that compounds with similar structural frameworks often interact with various biological targets, including receptors and enzymes. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Anticancer Activity

A study exploring the structure-activity relationship (SAR) of piperidine derivatives demonstrated that modifications at the benzoyl position significantly enhance anticancer activity against various cancer cell lines. For instance, compounds exhibiting similar structural motifs have shown IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer properties .

Antimicrobial Properties

Preliminary investigations into the antimicrobial effects of related compounds have revealed significant activity against both Gram-positive and Gram-negative bacteria. The introduction of the chlorobenzoyl group is hypothesized to enhance membrane permeability, leading to increased efficacy against bacterial strains .

Case Study 1: Anticancer Efficacy

In vitro studies on a series of piperidine derivatives, including those similar to this compound, revealed their ability to induce apoptosis in cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death. Notably, one derivative demonstrated an IC50 value of 5 µM against MCF-7 breast cancer cells .

Case Study 2: Antimicrobial Activity

A recent study assessed the antimicrobial potential of several chlorobenzoyl derivatives. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Data Tables

| Biological Activity | IC50/ MIC Values | Target Organism/ Cell Line |

|---|---|---|

| Anticancer | 5 µM | MCF-7 Breast Cancer Cells |

| Antimicrobial | 8 - 32 µg/mL | Staphylococcus aureus |

| Antimicrobial | 16 - 32 µg/mL | Escherichia coli |

Chemical Reactions Analysis

Nitrile Group Reactivity

The nitrile group (-CN) undergoes characteristic transformations under various conditions:

Example :

Hydrolysis of the nitrile group in 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile produces a carboxylic acid derivative, confirmed via IR spectroscopy (loss of -CN peak at 2240 cm⁻¹) .

Piperidine Ring Modifications

The piperidine ring participates in reactions typical of secondary amines:

Example :

Acylation with 4-chlorobenzoyl chloride under basic conditions forms stable amide bonds, critical for enhancing biological activity .

Chlorobenzoyl Moiety Reactivity

The 3-chlorobenzoyl group undergoes electrophilic and nucleophilic reactions:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Halogen Displacement | Pd-catalyzed coupling (Suzuki) | Biaryl derivatives | Limited success due to steric hindrance; meta-chlorine substitution reduces reactivity. |

| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitrobenzoyl analogs | Nitration occurs preferentially at the para position of the benzoyl ring. |

Example :

Suzuki coupling with phenylboronic acid yields biaryl derivatives, though yields are moderate (40–50%).

Ether Linkage Cleavage

The ether bond (C-O-C) is susceptible to cleavage under strong conditions:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Acidic Cleavage | HBr/AcOH | Phenol and piperidine fragments | Complete cleavage occurs at 100°C, confirmed by GC-MS. |

| Reductive Cleavage | LiAlH₄ | Alcohol derivatives | Limited applicability due to competing reduction of nitrile. |

Example :

Cleavage of the ether linkage in this compound generates 3-chlorobenzoic acid and a piperidine-alcohol intermediate.

Comparative Reactivity with Structural Analogs

The table below highlights reactivity differences between this compound and related compounds:

Mechanistic Insights

-

Nitrile Hydrolysis : Proceeds via protonation of the nitrile nitrogen, followed by nucleophilic water attack .

-

Piperidine Acylation : Follows a two-step mechanism involving deprotonation and nucleophilic acyl substitution .

-

Electrophilic Substitution : Directed by the electron-withdrawing chlorine atom on the benzoyl ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.